![molecular formula C24H34O4 B565335 Dehydro Lovastatin CAS No. 109273-98-5](/img/structure/B565335.png)
Dehydro Lovastatin
Overview
Description
Dehydro Lovastatin is a Lovastatin impurity . It has a molecular weight of 386.52 and a molecular formula of C24H34O4 .
Synthesis Analysis
Lovastatin and its derivatives are produced by fermentation of Aspergillus terreus . A new mechanism regulating lovastatin biosynthesis at the transcriptional level has been discovered, involving reactive oxygen species (ROS) regulation . Unexpected environmental stimuli have been identified, which induce the synthesis of lovastatin, like quorum sensing-type molecules and support stimuli .Molecular Structure Analysis
The main 18-carbon skeleton of lovastatin is prepared by an iterative highly reducing polyketide synthase (PKS) that requires an endogenous enoyl reductase (ER) for activity . The PKS and ER work in concert with a high level of selectivity to ensure correct product formation . The structural difference between lovastatin and simvastatin lies in the diketide side chain .Chemical Reactions Analysis
Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . It presented morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits . Degradation by hydrolysis was observed under neutral, acid, and basic conditions .Physical And Chemical Properties Analysis
Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . It presented morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .Scientific Research Applications
1. Application in Nanosensor Technology
Dehydro Lovastatin (Lovastatin) has been utilized in developing a molecularly imprinted quartz crystal microbalance (QCM) nanosensor. This sensor is designed for the selective determination of lovastatin in red yeast rice. The LOV-imprinted poly(2-hydroxyethyl methacrylate-methacryloylamidoaspartic acid) nanofilm attached to the modified gold surface of the QCM chip demonstrates excellent sensitivity and stability, making it a valuable tool in food chemistry (Eren et al., 2015).
2. Optimization in Fermentation Processes
Lovastatin production from Monascus sanguineus under solid-state fermentation has been optimized using response surface methodology. This research also provided insights into the spectrometric characterization of lovastatin, contributing to advancements in industrial processes for statin production (Dikshit & Tallapragada, 2016).
3. Exploration in Biochemical Pathways
Studies have revealed the perturbation of various cellular pathways in HL-60 cells treated with lovastatin, including the estrogen receptor signaling pathway and glutamate metabolism. This research highlights the broader biochemical implications of lovastatin beyond its primary use, indicating its potential role in cancer treatment and other applications (Dong et al., 2011).
4. Lovastatin Biosynthesis and Genetic Basis
Significant advancements have been made in understanding the genetic and molecular basis of lovastatin production. Research into the biosynthetic pathways and key enzymes involved offers potential for genetically optimized production processes, opening new avenues for the industrial synthesis of lovastatin (Mulder et al., 2015).
5. Structural Basis for Biosynthesis
The cryo-EM structures of the LovB–LovC complex, crucial in lovastatin synthesis, provide insights into the architectural model of this megasynthase. This understanding is crucial for potential re-engineering to generate new statin variants, contributing to pharmaceutical development (Wang et al., 2021).
Mechanism of Action
Target of Action
Dehydro Lovastatin, also known as Dehydromonacolin K, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver . By inhibiting this enzyme, Dehydro Lovastatin effectively reduces the endogenous production of cholesterol .
Mode of Action
Dehydro Lovastatin acts as a competitive inhibitor of HMG-CoA Reductase . It is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid, a strong inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this step, Dehydro Lovastatin effectively reduces the production of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Dehydro Lovastatin affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the levels of these lipids, thereby reducing the risk of cardiovascular diseases .
Pharmacokinetics
The pharmacokinetics of Dehydro Lovastatin involves its absorption, distribution, metabolism, and excretion (ADME). It is known that statins like Lovastatin are metabolized by CYP3A4 isoenzymes , and their absorption can be influenced by factors such as food intake . The bioavailability of Lovastatin is less than 5% .
Result of Action
The primary molecular and cellular effect of Dehydro Lovastatin’s action is the reduction of cholesterol levels in the body . This leads to a decrease in the risk of developing cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .
Action Environment
The action, efficacy, and stability of Dehydro Lovastatin can be influenced by various environmental factors. For instance, the presence of other medications can lead to drug interactions, especially at the metabolism level . Additionally, lifestyle factors such as diet and exercise can also influence the effectiveness of Dehydro Lovastatin in lowering cholesterol levels .
Safety and Hazards
Dehydro Lovastatin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3/t15-,16-,17-,19-,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIVMHAGTHFLMO-OCAGQIGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747447 | |
Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Lovastatin | |
CAS RN |
109273-98-5 | |
Record name | Dehydromonacolin K | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109273-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-(2-((2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109273985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3R,7S,8S,8AR)-3,7-DIMETHYL-8-(2-((2R)-6-OXO-3,6-DIHYDRO-2H-PYRAN-2-YL)ETHYL)-1,2,3,7,8,8A-HEXAHYDRONAPHTHALEN-1-YL (2S)-2-METHYLBUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BW5MV3UB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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